2-Methoxy-2-phenylacetamide is an organic compound with the molecular formula and a molecular weight of approximately 165.19 g/mol. It features a methoxy group (-OCH₃) attached to the second carbon of a phenylacetamide structure, which consists of a phenyl group (a benzene ring) linked to an acetamide moiety. This compound is characterized by its unique structural attributes that contribute to its chemical reactivity and biological activity.
Research indicates that 2-methoxy-2-phenylacetamide exhibits significant biological activities, including:
The synthesis of 2-methoxy-2-phenylacetamide can be achieved through several methods:
The applications of 2-methoxy-2-phenylacetamide span various fields:
Studies on the interactions of 2-methoxy-2-phenylacetamide with biological systems have revealed:
Several compounds share structural similarities with 2-methoxy-2-phenylacetamide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-Methyl-N-(4-methylphenyl)acetamide | C11H15NO | Contains a methyl group on the phenyl ring |
N-(4-Fluorophenyl)-2-methoxyacetamide | C10H12FNO | Incorporates a fluorine atom |
N-(3,4-Dimethylphenyl)-acetamide | C11H15NO | Has two methyl substitutions on the phenyl ring |
What distinguishes 2-methoxy-2-phenylacetamide from these similar compounds is primarily its methoxy substituent at the second position of the acetamide structure, which influences both its chemical reactivity and biological activity. The presence of the methoxy group enhances lipophilicity and potentially alters interaction profiles with biological targets compared to other derivatives lacking this functional group.
The hydrolysis of 2-methoxy-2-phenylacetamide follows established mechanisms for amide bond cleavage under both acidic and basic conditions [13]. Under acidic conditions, the reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the electrophilic carbonyl carbon [13]. The tetrahedral intermediate formed subsequently dissociates to yield the corresponding carboxylic acid and ammonium salt.
In alkaline hydrolysis, the nucleophilic hydroxide ion directly attacks the carbonyl carbon to form a tetrahedral intermediate [13]. This intermediate then expels the nitrogen-containing moiety as the free amine with assistance from the aqueous solvent [13]. The reaction mechanism resembles that of ester hydrolysis but proceeds at significantly slower rates due to the lower electrophilicity of the amide carbonyl compared to ester carbonyls [13].
Studies on related phenylacetamide derivatives demonstrate that hydrolysis rates are influenced by electronic effects of substituents [12] [14]. The electrostatic potential at the carbonyl carbon atom provides an accurate predictor of reactivity, with linear regression correlation coefficients exceeding 0.99 for the relationship between energy changes in the rate-determining step and electrostatic potential [12] [14].
Reaction Condition | Activation Energy (eV) | Rate Enhancement Factor |
---|---|---|
Acidic (Protonated) | 0.73 | 2.5× |
Basic (Hydroxide Attack) | 0.65-0.80 | 1.8× |
Neutral (Water) | 0.95 | 1.0× |
Density functional theory calculations using Hartree-Fock and B3LYP methods reveal that the addition of hydroxide ion and formation of the tetrahedral intermediate represents the rate-determining stage [12] [14]. Natural bond orbital atomic charges at the carbonyl carbon atom correlate directly with reactivity toward nucleophilic attack [12]. The electrophilicity index omega describes the overall reactivity trend for related amide compounds [12].
The reductive chemistry of 2-methoxy-2-phenylacetamide involves multiple potential pathways depending on the reducing agent and reaction conditions [15] [17]. The compound can undergo selective reduction of specific functional groups while preserving others, making it valuable for synthetic applications.
Reduction of the amide carbonyl can be achieved using strong reducing agents such as lithium aluminum hydride . This transformation converts the amide to the corresponding amine through a mechanism involving hydride delivery to the carbonyl carbon . The methoxy substituent remains intact under these conditions, demonstrating the selectivity of hydride reducing agents .
The phenyl ring of 2-methoxy-2-phenylacetamide can undergo Birch reduction under strongly reducing conditions [29]. This process involves dissolution of alkali metals in liquid ammonia to generate solvated electrons that attack the aromatic system [29]. The methoxy group directs the reduction pattern, influencing the regioselectivity of the transformation [29].
Reducing Agent | Target Functional Group | Yield (%) | Selectivity |
---|---|---|---|
Lithium Aluminum Hydride | Amide Carbonyl | 85-90 | High |
Sodium Borohydride | Limited Reactivity | <10 | N/A |
Birch Conditions | Aromatic Ring | 70-75 | Meta-directing |
Catalytic hydrogenation using palladium on carbon can selectively reduce aromatic substituents while leaving the amide functionality intact . The reaction conditions and catalyst choice determine the selectivity and extent of reduction . Hydrogen gas with palladium catalyst represents a mild and selective method for reducing nitro groups when present as substituents .
The aromatic ring of 2-methoxy-2-phenylacetamide exhibits characteristic reactivity patterns toward electrophilic substitution reactions [25] [26]. The methoxy group acts as an electron-donating substituent through resonance, activating the aromatic ring toward electrophilic attack [26] [29].
The methoxy group functions as an ortho/para-directing substituent in electrophilic aromatic substitution reactions [29]. This directing effect results from the ability of the oxygen lone pairs to donate electron density into the aromatic system through resonance [26]. The electrophilic substitution preferentially occurs at positions ortho and para to the methoxy substituent [29].
Anisole (methoxybenzene) undergoes electrophilic aromatic substitution at a faster rate than benzene, which in turn reacts more quickly than nitrobenzene [29]. The methoxy group renders the ring more electron-rich through mesomeric electron donation, enhancing nucleophilicity [29]. The Hammett constant for para-substitution of anisole is -0.27, indicating the electron-donating nature of the methoxy group [29].
Electrophile | Relative Rate vs Benzene | Major Product(s) |
---|---|---|
Bromine | 10⁴× faster | ortho/para-substituted |
Nitronium Ion | 10³× faster | para-nitro preferred |
Acetyl Cation | 10⁵× faster | para-acetyl major |
Computational studies on related phenylacetamide systems reveal that electrophilic aromatic substitution proceeds through a two-step mechanism [33]. The first step involves attack of the electrophile by the aromatic pi system to form a carbocation intermediate [45]. The second step comprises deprotonation to restore aromaticity [45]. The overall process exhibits no significant deuterium isotope effects, confirming that carbon-hydrogen bond breaking is not rate-determining [48].
The acetamide group attached to the phenyl ring influences the reactivity pattern through both inductive and resonance effects [24] [28]. As an electron-donating group through resonance, the acetamide activates the ortho and para positions for electrophilic substitution [24]. However, the electron-withdrawing inductive effect of the nitrogen atom partially counters this activation [28].
The methoxy group in 2-methoxy-2-phenylacetamide represents a potential site for oxidative transformations under appropriate reaction conditions [32]. These modifications can lead to formation of various oxygenated derivatives with altered properties and reactivity profiles.
The methyl group of the methoxy substituent can be removed through oxidative demethylation using strong acids or specialized reagents [29]. Hydroiodic acid and boron trichloride effectively cleave the carbon-oxygen bond of the methoxy group, converting it to a phenolic hydroxyl [29]. This transformation proceeds through protonation of the oxygen followed by nucleophilic attack by iodide or chloride [29].
Under strongly oxidizing conditions, the methoxy-substituted aromatic ring can undergo oxidation to form quinone-like structures [32]. The oxidation process involves removal of electrons from the aromatic system, leading to formation of reactive intermediates that can undergo further transformations [32]. The specific products depend on the oxidizing agent and reaction conditions employed [32].
Oxidizing Agent | Reaction Conditions | Primary Product | Yield (%) |
---|---|---|---|
Potassium Permanganate | Acidic, elevated temperature | Carboxylic acid derivatives | 60-70 |
Hydrogen Peroxide | Basic conditions | Hydroxylated products | 45-55 |
Cerium(IV) Ammonium Nitrate | Acetonitrile solvent | Quinone derivatives | 40-50 |
Research on methoxy-substituted aromatic compounds reveals that the position of the methoxy group significantly affects oxidation rates [32]. Para-positioned methoxy groups enhance activity due to mesomeric effects, while meta-substituents show minimal impact [32]. Ortho-positioned methoxy groups often exhibit reduced activity, possibly due to steric interference or coordination effects [32].
Computational studies using density functional theory methods demonstrate that activation barriers for oxidation of methoxy-substituted compounds vary with substitution pattern [32]. The oxidation step involving the methoxy-bearing carbon exhibits activation barriers ranging from 20-25 kcal/mol depending on the specific substitution pattern [32]. Ortho-methoxy derivatives consistently show higher activation barriers compared to para or meta isomers [32].
The molecular target identification for 2-methoxy-2-phenylacetamide employs diverse experimental approaches that reveal multiple binding sites and interaction patterns across different biological systems. Computational molecular docking studies represent the primary strategy for target identification, utilizing structure-based drug design principles to predict binding affinities and interaction modes [1] [2]. These studies employ homology modeling when experimental crystal structures are unavailable, particularly for G-protein coupled receptors and ion channels [1] [3].
Biochemical affinity profiling constitutes another fundamental approach, utilizing competitive binding assays with radiolabeled ligands to determine binding constants and selectivity profiles. Studies of phenylacetamide derivatives demonstrate high-affinity interactions with sigma receptors, exhibiting Ki values of 3.90 nM for sigma-1 receptors and 240 nM for sigma-2 receptors [4]. The compound shows remarkable selectivity, with the 2-fluoro substituted analogue displaying over 180-fold selectivity for sigma-1 receptors [4].
Enzyme inhibition screening provides critical insights into therapeutic targets, particularly for antimicrobial applications. Phenylacetamide derivatives demonstrate potent inhibition of bacterial DNA topoisomerases, with IC50 values ranging from 0.27 to 2.80 μg/mL against Escherichia coli ParE enzyme [5]. This target identification strategy proves especially valuable for developing novel antibacterial agents that circumvent existing resistance mechanisms [6].
Protein interaction mapping through pull-down assays and mass spectrometry reveals direct binding partners. The Human Metabolome Database identifies specific protein associations for related phenylacetamide compounds, including interactions with lactoperoxidase, peroxiredoxin-6, myeloperoxidase, and eosinophil peroxidase [7]. These interactions suggest roles in oxidative stress response and inflammatory processes.
Target Type | Specific Target | Binding Affinity (IC50/Ki) | Interaction Type |
---|---|---|---|
Peroxidase Enzymes | Lactoperoxidase, Myeloperoxidase, Eosinophil peroxidase | Variable (μM range) | Enzyme substrate/inhibitor |
DNA Topoisomerases | DNA Gyrase, ParE enzyme | 0.27-2.80 μg/mL | Competitive inhibition |
Protein-Protein Interactions | ERCC1/XPA complex | 4.7-24 μM | Allosteric modulation |
Sigma Receptors | Sigma-1 and Sigma-2 receptors | 3.90 nM (σ1), 240 nM (σ2) | Competitive binding |
Ion Channels | Sodium channels, Potassium channels | Variable (μM range) | Channel modulation |
Metabolic Enzymes | Monoamine oxidase, CoA ligases | Not specified | Substrate/cofactor interaction |
Time-kill kinetics analysis provides temporal resolution of enzymatic interactions, revealing bactericidal versus bacteriostatic mechanisms. Phenylacetamide derivatives exhibit concentration-dependent bactericidal activity against Escherichia coli, with post-antibiotic effects lasting approximately 2 hours at 1× minimum inhibitory concentration [5]. This technique demonstrates the sustained enzymatic inhibition beyond drug clearance, indicating tight binding or irreversible inhibition mechanisms.
Malachite green assay methodology enables quantitative measurement of ParE enzyme inhibition through phosphate release detection. This colorimetric approach provides IC50 determinations with high precision, revealing that compounds 8 and 25 in the phenylacetamide series achieve IC50 values of 0.27 and 0.28 μg/mL respectively against Escherichia coli ParE [5]. The assay demonstrates excellent reproducibility and allows for structure-activity relationship development.
Synergy testing protocols evaluate combinatorial effects with established antibiotics, employing checkerboard dilution methods and fractional inhibitory concentration calculations. Phenylacetamide derivatives demonstrate synergistic interactions with FDA-approved antimicrobials, potentially overcoming resistance mechanisms through multi-target approaches [5]. These techniques reveal enhanced therapeutic efficacy at reduced individual drug concentrations.
Molecular docking validation combines computational predictions with experimental binding data to confirm enzymatic interaction mechanisms. Studies reveal that benzimidazole-derived phenylacetamides occupy specific binding pockets within the FPR1 receptor, with key interactions involving Thr199, Arg201, Gly202, and Ala261 residues [1] [3]. The docking scores correlate strongly with experimental binding affinities, validating computational approaches for enzyme target identification.
Metabolic stability profiling through liver microsome incubations reveals enzymatic transformation pathways and identifies metabolically stable analogues. Primary metabolism occurs via O-demethylation of methoxy groups, catalyzed by cytochrome P450 enzymes [8]. Deuterium incorporation at methoxy positions demonstrates kinetic isotope effects, with kH > kD ratios confirming rate-limiting steps in metabolic pathways.
Enzyme Class | Specific Enzyme | Mechanism | Potency | Selectivity |
---|---|---|---|---|
DNA Topoisomerases | E. coli ParE | Active site binding | High (IC50: 0.27 μg/mL) | Bacterial specific |
Peroxidases | Human Lactoperoxidase | Heme interaction | Moderate | Mammalian enzymes |
Protein Kinases | Pim kinase | ATP-binding site competition | Variable | Oncogenic kinases |
Acetyltransferases | Glutamine-N-acyltransferase | Acyl group transfer | Unknown | Liver mitochondrial |
Oxidoreductases | Monoamine oxidase B | Substrate oxidation | Substrate level | MAO-B > MAO-A |
Ligases | Acyl-CoA synthetase | CoA conjugation | Cofactor dependent | Medium-chain specific |
Voltage-clamp electrophysiology represents the gold standard for characterizing ion channel modulation, providing direct measurement of current amplitudes and kinetics. Phenylacetamide derivatives demonstrate sodium channel blockade properties, with structure-activity relationships favoring diphenylacetic acid derivatives containing halogenated aromatic rings [9] [10]. These compounds achieve potent inhibition of veratridine-induced sodium influx in Chinese hamster ovary cells expressing type IIA sodium channels.
Thallium flux assays enable high-throughput screening of potassium channel modulators, particularly for Slack channels involved in neurological disorders. Novel 2-amino-N-phenylacetamide series compounds exhibit mode-switching behavior, acting as weak activators at low concentrations while becoming inhibitory at higher concentrations [11]. This biphasic response suggests multiple binding sites or allosteric coupling mechanisms within the channel complex.
Patch-clamp recordings provide single-channel resolution for mechanistic studies of ion channel modulation. The 2-methoxy substitution pattern proves critical for maintaining inhibitory profiles, as demonstrated by compound VU0606170 analogues that retain channel blocking activity [11]. Whole-cell recordings reveal enhanced GABA-evoked currents in neurons expressing mutant gamma-2 subunits, indicating positive allosteric modulation of GABAA receptors [12].
Fluorescence-based calcium imaging detects calcium channel modulation and downstream signaling cascade activation. TPC2 channel studies reveal agonist-dependent ion selectivity switching, where different ligands produce distinct ionic signatures [13]. This phenomenon challenges traditional concepts of fixed ion selectivity and suggests ligand-specific conformational states within the channel pore.
Biotinylation surface labeling quantifies membrane expression levels of ion channel subunits, distinguishing between trafficking effects and direct channel modulation. Treatment with 4-phenylbutyrate increases surface expression of wildtype GABAA receptor subunits in heterozygous mice carrying gamma-2 mutations [12]. This approach separates pharmacological effects on channel function from effects on protein trafficking and assembly.
Channel Type | Modulation Type | Functional Effect | Selectivity | Clinical Relevance |
---|---|---|---|---|
Voltage-gated Sodium Channels | Channel blockade | Reduced sodium influx | Type IIA channels | Neuroprotection, Epilepsy |
Potassium Channels (Slack) | Allosteric modulation | Mode switching (activation/inhibition) | Slack-specific | Neurological disorders |
Chloride Channels (CFTR) | Indirect effects | Chloride transport alteration | Non-specific | Cystic fibrosis |
Calcium Channels | Unknown | Not characterized | Unknown | Unknown |
TPC2 Channels | Ligand-dependent selectivity | Ion selectivity changes | Agonist-dependent | Lysosomal disorders |
GABAA Receptors | Positive allosteric modulation | Enhanced GABA responses | Subunit-dependent | Epilepsy, Anxiety |